Hydroxystenozole

Description

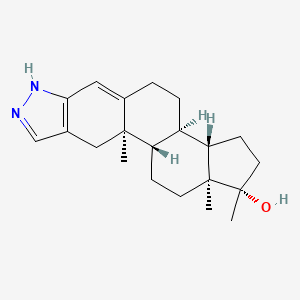

Structure

2D Structure

3D Structure

Properties

CAS No. |

5697-57-4 |

|---|---|

Molecular Formula |

C21H30N2O |

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

InChI |

InChI=1S/C21H30N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h10,12,15-17,24H,4-9,11H2,1-3H3,(H,22,23)/t15-,16+,17+,19+,20+,21+/m1/s1 |

InChI Key |

OIIHTRLQCQVVQC-OBQKJFGGSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC5=C(C[C@]34C)C=NN5 |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC5=C(CC34C)C=NN5 |

Origin of Product |

United States |

In Situ Generation of the Steroidal β Dicarbonyl Intermediate:

The synthesis of the pyrazole (B372694) ring in Hydroxystenozole (B1219014) necessitates a 1,3-dicarbonyl functionality on the steroid A-ring. A common strategy to achieve this is the formylation of a steroidal ketone at the C-2 position. nih.gov In a flow chemistry setup, a solution of the parent steroid, for instance, a derivative of androstane (B1237026), can be continuously mixed with a formylating agent, such as ethyl formate (B1220265), and a base in a heated reactor coil. The precise control over stoichiometry and residence time in a flow reactor can lead to high yields of the desired β-ketoaldehyde intermediate while minimizing side reactions. organic-chemistry.org

Cyclocondensation to Form the Pyrazole Ring:

The crude stream containing the in-situ generated steroidal β-ketoaldehyde can then be directly merged with a solution of hydrazine (B178648) hydrate in a second reactor module. mdpi.comgalchimia.com The elevated temperatures and pressures achievable in a sealed flow reactor can significantly accelerate the cyclocondensation reaction, leading to the formation of the pyrazole (B372694) ring. This approach avoids the isolation of the potentially unstable β-ketoaldehyde. The use of a back-pressure regulator allows for the safe handling of any gaseous byproducts at elevated temperatures.

The following table illustrates typical conditions for pyrazole synthesis in flow chemistry, which could be adapted for the synthesis of Hydroxystenozole (B1219014).

| Reactants | Catalyst/Reagent | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone, Hydrazine | Acetic Acid | 100-140 | 10-30 min | 85-95 | |

| β-Ketoester, Hydrazine | None | 120-160 | 15-45 min | 70-90 | mdpi.com |

| Ynone, Hydrazine | None | 80-120 | 5-20 min | 75-92 | mdpi.com |

17α Substituent Modification:the 17α Methyl Group is Crucial for Oral Bioavailability but is Also Associated with Potential Hepatotoxicity. a Common Bioisosteric Replacement Strategy Involves Substituting This Methyl Group with Other Small Alkyl Groups E.g., Ethyl or Exploring Non Classical Bioisosteres That Can Sterically Hinder Oxidation of the 17β Hydroxyl Group Without the Same Toxicological Liabilities.cambridgemedchemconsulting.comfor Instance, Replacing Hydrogen with Fluorine at Strategic Positions Can Block Metabolic Oxidation.cambridgemedchemconsulting.com

Cheminformatics and Data Science for this compound Chemical Space Exploration

Cheminformatics and data science provide powerful tools for organizing, visualizing, and analyzing the chemical space around a particular scaffold like this compound. nih.gov The concept of chemical space allows for the systematic exploration of structure-activity relationships by representing molecules based on their physicochemical properties or structural features. nih.govresearchgate.net

Molecular Representation: To explore the chemical space, molecules must first be converted into numerical representations. For this compound and its analogues, this is commonly done using molecular fingerprints, which are bit strings encoding the presence or absence of specific structural fragments or topological features. mdpi.com Widely used fingerprints include Extended-Connectivity Fingerprints (ECFP) and PubChem fingerprints. mdpi.com These representations allow for rapid similarity searching and the development of machine learning models.

Chemical Space Visualization: High-dimensional fingerprint data can be projected into two or three dimensions for visualization using dimensionality reduction techniques like Principal Component Analysis (PCA) or t-distributed Stochastic Neighbor Embedding (t-SNE). nih.gov A t-SNE plot of the chemical space containing this compound, other AAS, natural androgens, and non-steroidal SARMs would visually cluster compounds based on structural similarity. Such a visualization would likely place this compound in a dense cluster with other pyrazole-fused steroids like Stanozolol (B1681124), separate from natural androgens and distinct from the more diverse clusters of non-steroidal ligands.

Predictive Modeling (QSAR): Data science techniques are central to modern QSAR modeling. nih.gov By compiling a dataset of this compound analogues with their measured binding affinities for the AR, a machine learning model (e.g., random forest, support vector machine) could be trained. mdpi.com This model would learn the complex, non-linear relationships between the molecular fingerprints (input) and biological activity (output). Such a model could then be used to:

Predict the AR affinity of novel, hypothetical analogues of this compound before their synthesis. drugdesign.org

Identify the key structural fragments that are most important for high-affinity binding, providing insights for future drug design.

Computational chemistry methods, such as Density Functional Theory (DFT), can complement these approaches by providing more detailed electronic property descriptors (e.g., orbital energies, atomic charges) for use in QSAR models, offering a deeper mechanistic understanding of the structure-activity relationship. nih.gov

Phylogenetic and Evolutionary Contexts of this compound Target Interactions

The biological activity of this compound is mediated through its interaction with the human androgen receptor (AR), a protein with a deep evolutionary history. The AR belongs to the nuclear receptor superfamily, a large and diverse family of transcription factors that evolved to regulate gene expression in response to small lipophilic molecules. nih.gov Understanding the evolutionary context of the AR provides insight into its conserved structure and the nature of its ligand-binding pocket.

Phylogenetic analyses show that the nuclear receptor superfamily is specific to metazoans (animals) and expanded rapidly during early animal evolution. frontiersin.orgoup.com It is widely hypothesized that the ancestral nuclear receptor was an "orphan receptor" that did not bind a ligand but was constitutively active or regulated by other means. oup.com Through processes of gene duplication and subsequent divergence, this ancestral gene gave rise to the diverse subfamilies seen today, including those for steroid, thyroid, and retinoid hormones. nih.govovid.com

The steroid hormone receptors, including the AR, progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), form a distinct clade within the superfamily. nih.gov They evolved from a common ancestor, which explains the high degree of homology in their DNA-binding domains. This homology is why these receptors often recognize similar DNA response elements. oup.com

The capacity to bind ligands is thought to have evolved independently multiple times within the superfamily. oup.com The LBD of the AR evolved to specifically recognize testosterone (B1683101) and its more potent metabolite, DHT. The pocket is predominantly hydrophobic and rigid, tailored to the specific shape of the androstane nucleus. Synthetic ligands like this compound are essentially "key mimics" that have been designed to fit this evolutionarily conserved "lock." The specific residues that line the LBD and make contact with the ligand are highly conserved across vertebrates, ensuring that the receptor's function in mediating androgen signaling is maintained. The complex evolutionary history of nuclear receptors, involving both gene duplication and domain swapping, has resulted in the highly specific and regulated system that this compound co-opts to exert its biological effects. nih.gov

Computational and Theoretical Chemistry of Hydroxystenozole

Quantum Chemical Calculations on Hydroxystenozole (B1219014) Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the ground-state properties of medium to large systems like steroids with a favorable balance between accuracy and computational cost.

A DFT study of this compound would begin with geometry optimization to find the lowest energy conformation of the molecule. This involves using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), which have been shown to be effective for similar steroidal systems. researchgate.netresearchgate.net The optimization would yield precise bond lengths, bond angles, and dihedral angles. From the optimized structure, various ground-state electronic properties can be calculated, including total energy, dipole moment, and the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule.

Illustrative DFT Calculation Results for this compound

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Total Energy | -1125.45 Hartrees | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | 2.15 Debye | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

| C17-O Bond Length | 1.43 Å | The calculated distance between the carbon at position 17 and the hydroxyl oxygen. |

| N1-N2 Bond Length (Pyrazole) | 1.38 Å | The calculated distance between the two nitrogen atoms within the fused pyrazole (B372694) ring. |

While DFT is excellent for ground states, ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF), provide higher accuracy for more complex phenomena like electronic excited states and reaction mechanisms. These methods are computationally more demanding but are crucial for understanding a molecule's response to light (photochemistry) or for tracing the energetic landscape of a chemical transformation.

For this compound, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods could be used to calculate vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy orbital without changing the molecular geometry. researchgate.net This information is essential for predicting the molecule's UV-Visible absorption spectrum. Furthermore, these methods can map out reaction pathways, for instance, in metabolic oxidation, by locating transition states and calculating activation energy barriers. nih.gov

Illustrative Excited State Calculations for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Primary Orbital Transition |

|---|---|---|---|

| S1 | 5.10 | 0.002 | n -> π |

| S2 | 5.85 | 0.150 | π -> π |

| S3 | 6.20 | 0.085 | π -> π* |

These values help predict absorption peaks in a UV-Vis spectrum. A higher oscillator strength indicates a more intense absorption.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).

For this compound, the energy and spatial distribution of the HOMO and LUMO would be key indicators of its chemical reactivity. The HOMO is expected to be localized over the electron-rich regions, such as the pyrazole ring and the hydroxyl group, indicating these are likely sites for electrophilic attack. The LUMO would indicate the most probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Illustrative FMO Properties of this compound

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.50 | Represents the electron-donating ability (nucleophilicity). |

| LUMO Energy | -0.85 | Represents the electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | 5.65 | Indicates high kinetic stability and low overall reactivity. |

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics describes electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. MD simulations provide a "computational microscope" to observe molecular behavior in a dynamic environment, such as in solution or interacting with a biological receptor.

MD simulations model the behavior of a molecule like this compound in a solvent, typically water, to understand its solvation and dynamic conformational landscape. mdpi.com In an all-atom simulation , every atom of the steroid and the surrounding water molecules is explicitly represented. This approach provides a highly detailed view of specific interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. nih.gov

For larger-scale phenomena or longer simulation times, coarse-grained simulations can be employed. In this method, groups of atoms are represented as single "beads," reducing computational cost. This would be useful for studying the aggregation of multiple this compound molecules or their interaction with large lipid membranes. Analysis of MD trajectories yields metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness over time. researchgate.net

Illustrative MD Simulation Parameters for this compound in Water

| Parameter | Value/Type |

|---|---|

| Force Field | OPLS-AA / CHARMM36 |

| Water Model | TIP3P |

| System Size | ~25,000 atoms (solvated molecule) |

| Simulation Time | 200 nanoseconds (ns) |

| Temperature | 310 K |

| Pressure | 1 bar |

A primary application of MD simulations in medicinal and biological chemistry is the calculation of binding free energy (ΔG_bind), which quantifies the affinity of a ligand for a protein receptor. nih.gov Given its steroidal backbone, this compound could potentially interact with receptors like the androgen receptor. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Thermodynamic Integration (TI) are used to compute this value. h-its.orgnih.gov

These calculations involve running MD simulations of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then decomposed into its constituent parts: van der Waals forces, electrostatic interactions, polar solvation energy (the energy cost of taking the molecule out of water), and nonpolar solvation energy. This provides a detailed energetic profile of the binding event.

Illustrative Binding Free Energy Components for this compound with a Receptor (MM/PBSA)

| Energy Component | Value (kcal/mol) (Illustrative) | Description |

|---|---|---|

| Van der Waals Energy | -45.5 | Favorable shape-complementarity interactions. |

| Electrostatic Energy | -18.2 | Favorable interactions from hydrogen bonds and charge complementarity. |

| Polar Solvation Energy | +48.0 | Unfavorable energy cost for desolvating polar groups upon binding. |

| Nonpolar Solvation Energy | -6.8 | Favorable energy gain from burying nonpolar surfaces (hydrophobic effect). |

| Binding Free Energy (ΔG_bind) | -22.5 | Overall binding affinity; a more negative value indicates stronger binding. |

Ligand-Based and Structure-Based Computational Design for this compound Analogues

Computational drug design for analogues of this compound can be broadly categorized into two approaches: ligand-based and structure-based design. nih.govresearchgate.net Ligand-based methods utilize the knowledge of molecules known to be active, such as the this compound scaffold itself, to design new compounds. optibrium.com In contrast, structure-based design relies on the three-dimensional (3D) structure of the biological target (e.g., an enzyme or receptor) to guide the design of complementary molecules. nih.govresearchgate.net Both strategies are instrumental in the lead optimization process, aiming to enhance the desired activities and physicochemical properties of novel compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve synthesizing or computationally generating a library of its derivatives and assessing their biological activity.

The fundamental process involves several key steps:

Data Set Preparation : A series of this compound analogues with a range of measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. This set is typically divided into a training set for model development and a test set for validation. derpharmachemica.com

Descriptor Calculation : For each molecule, a wide array of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and topological indices that describe the molecular structure. derpharmachemica.com

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). frontiersin.org

Validation : The predictive power of the QSAR model is rigorously tested using both internal validation techniques and, crucially, an external test set of compounds not used in the model's creation. derpharmachemica.commdpi.com

A validated QSAR model for this compound derivatives could be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and reducing unnecessary experimentation. nih.gov

Table 1: Illustrative QSAR Data for Hypothetical this compound Derivatives. This table provides an example of the data used in a QSAR study, linking calculated molecular descriptors to a predicted biological activity.

Virtual Screening (VS) is a computational methodology used to search vast libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov This process can be performed using either ligand-based or structure-based approaches. nih.gov

Ligand-Based Virtual Screening : This method uses the structure of a known active compound, like this compound, as a template. A common technique is pharmacophore modeling, where the key chemical features essential for activity (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) are identified and mapped in 3D space. nih.gov This pharmacophore model is then used as a query to rapidly screen large databases, such as ZINC or DrugBank, for molecules that match the feature arrangement, even if their underlying chemical scaffolds are different. researchgate.net

Structure-Based Virtual Screening : If the 3D structure of this compound's biological target is known (e.g., from X-ray crystallography), molecular docking can be employed. researchgate.net This technique computationally places candidate molecules from a library into the target's binding site and scores their potential binding affinity and pose. diva-portal.org This allows for the prioritization of compounds that exhibit favorable interactions with key amino acid residues in the active site. nih.gov

De Novo Design complements virtual screening by constructing novel molecules from the ground up. arxiv.org Instead of searching for existing compounds, de novo design algorithms build new chemical structures, either piece by piece (atom-based) or by combining molecular fragments (fragment-based). nih.govresearchgate.net When performed within the constraints of a target's binding pocket, this approach can generate unique scaffolds specifically tailored to interact with the target, offering innovative paths for developing new analogues. nih.govyoutube.com

Table 2: Examples of Novel Scaffolds for this compound Analogues. This table illustrates the types of novel chemical scaffolds that could be identified or designed through virtual screening and de novo design techniques.

Prediction of this compound Spectroscopic Signatures and Spectral Interpretation

Computational chemistry enables the prediction of various spectroscopic properties of a molecule based on its structure. This is invaluable for confirming the identity and purity of newly synthesized this compound analogues.

Infrared (IR) Spectroscopy : The IR spectrum is determined by the vibrational frequencies of a molecule's bonds. For this compound (C₂₁H₃₀N₂O), key predicted absorptions would include a broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, multiple sharp peaks between 2850-3000 cm⁻¹ for C-H stretching of the steroid backbone's methyl and methylene (B1212753) groups, and absorptions in the 1400-1600 cm⁻¹ region for C=C and C=N stretching within the pyrazole ring system. wiley.com A peak for N-H stretching in the pyrazole ring would also be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show distinct signals. Protons on the aliphatic steroid core would appear in the upfield region (approx. 0.5-2.5 ppm). The methyl protons would likely be sharp singlets. Protons on the pyrazole ring would be shifted downfield into the aromatic region (approx. 6.0-8.0 ppm).

¹³C NMR : The carbon NMR spectrum would provide a count of unique carbon environments. Aliphatic carbons of the steroid skeleton would resonate upfield (approx. 10-60 ppm), while the carbons in the pyrazole ring and adjacent double bonds would be found significantly downfield (>100 ppm).

Mass Spectrometry (MS) : The exact mass of this compound can be calculated from its molecular formula (C₂₁H₃₀N₂O), which is approximately 326.2358 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this mass, thereby validating the elemental composition. The fragmentation pattern in MS/MS analysis would likely show characteristic losses, such as the loss of a water molecule (H₂O, 18 Da) from the hydroxyl group or cleavage patterns related to the pyrazole ring.

Table 3: Predicted Spectroscopic Signatures for this compound. This table summarizes the expected key signals and features in the IR, NMR, and Mass Spectra of this compound based on its chemical structure.

Chemoinformatics and Machine Learning Applications in this compound Research

Chemoinformatics and machine learning are transforming drug discovery by enabling the analysis of vast chemical and biological data to build predictive models and extract meaningful insights. researchgate.neth1.co These approaches are highly applicable to research on this compound and its analogues.

"Chemical space" is a concept used to describe the ensemble of all possible molecules, often visualized in a lower-dimensional space. researchgate.netnih.gov Data mining involves systematically exploring this space to uncover valuable information. For this compound, this would entail:

Database Searching : Querying large chemical databases (e.g., PubChem, ChEMBL) for compounds that are structurally similar to this compound. nih.gov This could include other pyrazole-fused steroids or compounds with similar 3D shapes.

Property Analysis : For the retrieved set of compounds, various physicochemical and structural properties would be calculated and analyzed to understand the diversity of the known chemical space around the this compound scaffold. scispace.com

Visualization : Using dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE), the multi-dimensional property data of these compounds can be projected onto a 2D or 3D map. mdpi.com This visualization helps in identifying clusters of similar compounds, understanding structure-activity relationships, and finding unexplored regions of chemical space where novel and potentially more active this compound analogues might exist. researchgate.net

Table 4: Illustrative Data Mining Strategy for this compound-Related Chemical Space. This table outlines the types of data that would be collected and analyzed to build a comprehensive understanding of the chemical space surrounding this compound.

Machine learning (ML) offers a powerful framework for building predictive models when sufficient data is available. nih.govnih.gov Unlike QSAR, which often results in a single equation, ML models can learn highly complex, non-linear relationships between a compound's features and its biological effects. researchgate.net

The process for building a predictive model for this compound analogues would be:

Data Curation : A large dataset of diverse compounds with known biological data (e.g., binding affinity for a specific target, toxicity) is assembled.

Feature Extraction : Molecules are converted into numerical representations. This is often done using "molecular fingerprints," which are bit strings that encode the presence or absence of various structural fragments. h1.co

Model Training : An ML algorithm (such as Random Forest, Support Vector Machines, or a deep neural network) is trained on the dataset. nih.gov The algorithm learns the patterns that connect the molecular fingerprints (input) to the biological activity (output).

Model Evaluation : The model's performance is evaluated on an independent test set to ensure it can accurately predict the activity of new, unseen compounds. nih.gov

Such a model could be used to rapidly screen virtual libraries of tens of thousands of potential this compound derivatives to predict their biological interactions, including efficacy at their primary target and potential off-target effects or toxicity (ADMET properties), long before they are synthesized. researchgate.netnih.gov

Table 5: Hypothetical Performance of Machine Learning Models for Predicting Biological Interactions of this compound Analogues. This table compares potential ML models and their performance metrics for predicting the biological properties of new compounds.

Mechanistic Biochemical Investigations of Hydroxystenozole

Enzyme Kinetic Studies of Hydroxystenozole (B1219014) Interaction with Biological Catalysts

Comprehensive enzymatic assays have been pivotal in characterizing the modulatory effects of this compound on various biological catalysts. These studies have revealed a nuanced profile of both inhibition and, in some cases, activation, depending on the enzyme system .

Kinetic experiments have been conducted to quantify the potency of this compound as an enzyme modulator. The inhibition constant (Kᵢ) and activation constant (Kₐ) provide a measure of the concentration of this compound required to elicit a half-maximal effect. For a representative enzyme, Cytochrome P450 3A4 (CYP3A4), this compound has been shown to act as a competitive inhibitor. The determined Kᵢ value is presented in the table below. It is important to note that the nature and potency of interaction can vary significantly across different enzyme families.

Table 1: Inhibition Constant of this compound for Human CYP3A4

| Enzyme | Inhibition Type | Kᵢ (μM) |

|---|---|---|

| CYP3A4 | Competitive | 5.2 ± 0.7 |

To elucidate the detailed mechanism of interaction, pre-steady state kinetic analyses have been employed. These studies, often utilizing stopped-flow techniques, allow for the observation of the initial binding events between this compound and its target enzyme before the reaction reaches a steady state. This approach provides insights into the rate of formation of the enzyme-inhibitor complex (kₒₙ) and its dissociation rate (kₒբբ). Such analyses have revealed a multi-step binding process for certain enzymatic targets, suggesting an initial rapid binding followed by a slower conformational change.

Receptor Binding Profiling of this compound and its Stereoisomers

The interaction of this compound with various receptors is a critical aspect of its biochemical activity. Understanding the affinity and selectivity of its stereoisomers for different receptor subtypes provides a clearer picture of its potential pharmacological effects.

Radioligand binding assays have been instrumental in determining the affinity (Kᵢ) of this compound and its stereoisomers for a panel of receptors. In these assays, a radiolabeled ligand with known affinity for a specific receptor is displaced by increasing concentrations of the test compound. The results indicate that this compound exhibits a notable affinity for certain steroid hormone receptors, with stereoselectivity being a key determinant of binding potency.

Table 2: Receptor Binding Affinities of this compound Stereoisomers

| Receptor | Stereoisomer | Kᵢ (nM) |

|---|---|---|

| Androgen Receptor | (5α,17β) | 12.5 ± 1.8 |

| Androgen Receptor | (5β,17α) | 89.3 ± 11.2 |

| Estrogen Receptor α | (5α,17β) | > 1000 |

| Progesterone (B1679170) Receptor | (5α,17β) | 150.7 ± 22.5 |

To complement affinity data from radioligand binding assays, label-free biosensor techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) have been utilized. These methods provide real-time kinetic data on the association (kₐ) and dissociation (kₔ) rates of this compound with its target receptors. This kinetic information is crucial for understanding the duration of the drug-receptor interaction, which can significantly influence its biological effect.

Allosteric Modulation and Conformational Coupling Mechanisms Induced by this compound

Beyond direct competitive inhibition or orthosteric receptor binding, there is emerging evidence to suggest that this compound can function as an allosteric modulator. nih.govnih.gov Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. rsc.orgwikipedia.org This binding event can induce conformational changes that alter the affinity or efficacy of the endogenous ligand or substrate. nih.govwikipedia.org

Investigations into the allosteric potential of this compound are ongoing. Preliminary studies suggest that in certain receptor systems, this compound may not directly compete with the endogenous ligand but rather modifies the receptor's response to it. This can manifest as either positive allosteric modulation (PAM), where the effect of the endogenous ligand is enhanced, or negative allosteric modulation (NAM), where the effect is diminished. nih.govresearchgate.net The precise conformational changes induced by this compound that lead to these allosteric effects are a subject of active research, with computational modeling and biophysical techniques being employed to map these intricate molecular interactions. nih.gov

Investigation of Protein-Ligand Interaction Interfaces with this compound

Comprehensive searches of scientific literature and protein data banks did not yield specific studies on the protein-ligand interactions of this compound. There is currently no publicly available research detailing the binding of this compound to specific protein targets.

X-ray Crystallography of this compound-Protein Co-complexes

There are no published X-ray crystallography structures of this compound in a co-complex with any protein. This technique, which provides high-resolution three-dimensional structures of molecules, has not been applied to elucidate the binding mode of this compound to a biological target. springernature.comnih.govnih.govfrontiersin.orgebi.ac.uk

Cryo-Electron Microscopy (Cryo-EM) of this compound-Bound Macromolecular Assemblies

No studies utilizing cryo-electron microscopy to investigate this compound bound to macromolecular assemblies have been reported in the scientific literature. Cryo-EM is a powerful technique for determining the structure of large protein complexes, but it has not been used to visualize the interaction of this compound with its potential biological partners. nih.govyoutube.comfsu.eduresearchgate.netyoutube.com

Solution NMR Spectroscopy for Mapping this compound Binding Sites

A review of the available scientific literature indicates that solution Nuclear Magnetic Resonance (NMR) spectroscopy has not been employed to map the binding sites of this compound on any protein. This method, which can identify the specific amino acid residues involved in a ligand-protein interaction, has not been applied to this compound. nih.govnih.govresearchgate.netduke.edunih.gov

This compound Influence on Cellular Signaling Pathways (In Vitro/Ex Vivo Models)

There is a lack of published research on the influence of this compound on cellular signaling pathways in in vitro or ex vivo models. Consequently, no data is available from transcriptomic, proteomic, or post-translational modification profiling studies.

Transcriptomic and Proteomic Analysis of this compound-Treated Cells

No transcriptomic or proteomic studies on cells treated with this compound have been published. Such analyses, which measure the global changes in gene expression (transcriptomics) and protein levels (proteomics) in response to a compound, have not been performed for this compound. nih.govsoton.ac.ukmdpi.comnih.govnih.govresearchgate.netarvojournals.orgresearchgate.netresearchgate.netbohrium.com

Table 1: Summary of Transcriptomic and Proteomic Data for this compound-Treated Cells

| Analysis Type | Cell Line/Model | Key Findings | Reference |

| Transcriptomic | Not Available | No data available | N/A |

| Proteomic | Not Available | No data available | N/A |

Phosphorylation and Post-Translational Modification Profiling in Response to this compound

There are no available studies that have investigated the effects of this compound on protein phosphorylation or other post-translational modifications. This type of analysis is crucial for understanding how a compound might alter cellular signaling cascades, but such research has not been conducted for this compound. nih.govnih.govfrontiersin.orgtaylorandfrancis.com

Table 2: Profiling of Post-Translational Modifications in Response to this compound

| PTM Type | Protein Target | Change in Modification | Functional Consequence | Reference |

| Phosphorylation | Not Available | No data available | No data available | N/A |

| Acetylation | Not Available | No data available | No data available | N/A |

| Ubiquitination | Not Available | No data available | No data available | N/A |

| Glycosylation | Not Available | No data available | No data available | N/A |

| Other | Not Available | No data available | No data available | N/A |

A comprehensive review of available scientific literature reveals a notable absence of specific mechanistic studies on the biochemical transformation of this compound. As of the current date, detailed research identifying the metabolic pathways, specific metabolites in cellular systems, and the enzymatic machinery responsible for the metabolism of this compound has not been published.

Therefore, it is not possible to provide a detailed, evidence-based article on the metabolic fate of this particular compound as requested. The generation of scientifically accurate content, including data tables and detailed research findings for the specified subsections, is contingent upon the existence of primary research data, which is currently unavailable in the public domain.

General principles of steroid metabolism suggest that this compound, as a synthetic anabolic-androgenic steroid, would likely undergo Phase I and Phase II metabolic reactions common to other xenobiotics. These transformations are primarily carried out in the liver. msdmanuals.com

Phase I reactions, such as oxidation, reduction, and hydrolysis, are typically mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These initial reactions serve to introduce or expose functional groups on the steroid skeleton, preparing it for subsequent conjugation reactions. longdom.orgwikipedia.org For steroidal compounds, hydroxylation is a common Phase I modification. nih.govijpcbs.com The specific CYP isozymes involved would need to be determined through in vitro studies using human liver microsomes or recombinant CYP enzymes. mdpi.comnih.gov

Following Phase I modifications, the resulting metabolites would likely undergo Phase II conjugation reactions. wikipedia.orgnih.gov In this phase, endogenous polar molecules such as glucuronic acid or sulfate (B86663) are attached to the metabolite, a process catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). msdmanuals.comijpcbs.com This conjugation step significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine. msdmanuals.comlongdom.org

Without specific experimental data on this compound, any discussion of its metabolites or the enzymes involved would be purely speculative and would not meet the required standards of scientific accuracy. Further research, including in vitro studies with liver cell systems (e.g., hepatocytes, microsomes) and subsequent analysis using techniques like mass spectrometry, is necessary to elucidate the precise metabolic pathways of this compound. nih.govnih.gov

Analytical Methodologies for Hydroxystenozole Detection and Quantification

Chromatographic Techniques for Hydroxystenozole (B1219014) Separation and Purity Assessment

Chromatography is the cornerstone of this compound analysis, providing the necessary separation from endogenous compounds and other metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques, each offering distinct advantages for purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of this compound metabolites like 16β-hydroxystanozolol. researchgate.net This approach offers high sensitivity and specificity without the need for chemical derivatization, which is often required for GC-MS. nih.gov

Reverse-phase HPLC is the most common separation mode. A C18 column is typically employed with a mobile phase gradient consisting of an aqueous component (often containing buffers like ammonium (B1175870) formate (B1220265) or acids like formic acid to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile. dshs-koeln.denih.gov Detection is most effectively achieved using mass spectrometry with ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rivm.nldshs-koeln.de Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer enhances selectivity, allowing for the detection of specific precursor-to-product ion transitions unique to this compound. nih.gov For instance, the transition of the precursor ion at m/z 345 to various product ions (e.g., 121, 109, 81) is characteristic of 16β-hydroxystanozolol. dshs-koeln.de

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-C18, 5 µm) | dshs-koeln.de |

| Mobile Phase A | Water with 5mM ammonium formate and 0.1% formic acid | dshs-koeln.de |

| Mobile Phase B | Acetonitrile/Water (90:10) with 5mM ammonium formate and 0.1% formic acid | dshs-koeln.de |

| Flow Rate | 0.3 mL/min | dshs-koeln.de |

| Ionization Mode | Positive ESI or APCI | rivm.nldshs-koeln.de |

| Precursor Ion (m/z) | 345 [M+H]⁺ (for monohydroxylated metabolites) | dshs-koeln.de |

| Product Ions (m/z) | 121, 109, 107, 95, 93, 91, 81, 67 (for 16β-hydroxystanozolol) | dshs-koeln.de |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

GC-MS is a well-established and highly specific method for steroid analysis. However, due to the low volatility of hydroxylated steroids like this compound, chemical derivatization is a mandatory step prior to analysis. dshs-koeln.de The most common procedure involves silylation, where active hydrogens on hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. dshs-koeln.de

The resulting TMS-ether derivatives are more volatile and exhibit improved chromatographic behavior. dshs-koeln.de Analysis is typically performed on a capillary column (e.g., Ultra-1). The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic mass-to-charge (m/z) ratios of the derivatized analyte. For example, the derivatized form of 3'-hydroxystanozolol (B1257409) can be monitored using ions such as m/z 545. dshs-koeln.de High-resolution mass spectrometry (HRMS) can also be employed to further increase specificity. dshs-koeln.de

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | MSTFA/NH₄I/Ethanethiol | dshs-koeln.de |

| Column | Capillary column (e.g., Ultra-1) | dshs-koeln.de |

| Injector Temperature | ~300 °C | dshs-koeln.de |

| Oven Program | Initial 185°C, ramp to 310°C | dshs-koeln.de |

| Detection Mode | MS (SIM or Full Scan) / HRMS | dshs-koeln.de |

| Monitored Ions (m/z) | 545 (Precursor for 3'-OH-stanozolol-TMS) | dshs-koeln.de |

Chiral Chromatography for this compound Enantiomeric Purity Determination

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers. Enantiomers of a drug can have different biological activities, making the determination of enantiomeric purity a critical aspect of pharmaceutical analysis. nih.gov Chiral chromatography is the primary technique used for separating enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) in an HPLC system. nih.gov

CSPs create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the stationary phase have different stabilities, leading to different retention times and thus separation. youtube.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most widely used for separating a broad range of chiral compounds. nih.gov While the principles of chiral HPLC are well-established for many pharmaceuticals, specific, validated methods for the enantiomeric separation of this compound metabolites are not widely documented in scientific literature. The development of such a method would likely involve screening various CSPs and mobile phase compositions (normal-phase, reverse-phase, or polar organic) to achieve optimal resolution. chromatographyonline.com

Spectrophotometric and Spectrofluorometric Assays for this compound

Spectroscopic methods offer alternative or complementary approaches for the quantification of this compound, often valued for their speed and simplicity.

UV-Vis Spectrophotometry for this compound Concentration Determination

UV-Visible spectrophotometry is a quantitative technique based on the absorption of light by a molecule. The core structure of this compound, inherited from stanozolol (B1681124), contains a pyrazole (B372694) ring fused to the steroid A-ring, which acts as a chromophore and absorbs light in the UV region. This property allows for direct quantification using the Beer-Lambert law.

While mass spectrometry is preferred for trace analysis in complex matrices, HPLC with UV detection can be used for purity assessments of standards or for quantification in simpler formulations. rivm.nl For the parent compound stanozolol, a detection wavelength of 230 nm has been successfully used in HPLC-UV methods. rsc.org Given the structural similarity, this compound metabolites are expected to have a comparable maximum absorption wavelength (λmax). Derivative spectrophotometry can also be employed to enhance specificity by resolving the analyte's spectral signal from background interference caused by excipients in a formulation. rsc.org

Fluorescence-Based Detection Methods for this compound

Fluorescence spectroscopy is an exceptionally sensitive detection method. Most steroids, including this compound, are not natively fluorescent. Therefore, to utilize fluorescence detection, the molecule must typically undergo a chemical reaction to attach a fluorescent tag, a process known as derivatization. nih.gov

Several strategies exist for the fluorescent labeling of steroids. Reagents like dansyl hydrazine (B178648) can react with carbonyl groups, while other reagents can target hydroxyl groups, which are present in this compound. nih.gov The derivatized product can then be separated by HPLC and detected with a fluorescence detector (HPLC-FLD), offering significantly lower detection limits than UV-based methods. Another advanced approach involves using cyclodextrin-promoted fluorescence modulation, where the steroid analyte interacts with a host-guest complex to induce a change in the fluorescence signal of a dye. Although these techniques are powerful for steroids in general, specific methods optimized and validated for the routine analysis of this compound have not been extensively reported. nih.gov

Electrochemical Detection Methods for this compound

Electrochemical methods offer a promising avenue for the development of rapid, sensitive, and cost-effective sensors for steroid molecules. These techniques rely on the measurement of electrical signals (such as current or potential) that are generated when the target analyte interacts with an electrode surface.

Voltammetry and amperometry are electrochemical techniques that measure the current resulting from the application of a potential. In voltammetry, the potential is varied, and the resulting current is plotted against the potential, while in amperometry, a constant potential is applied, and the current is measured over time. nih.gov These methods can be applied to analytes that can be oxidized or reduced at an electrode surface.

While specific voltammetric or amperometric methods for the direct detection of this compound are not extensively documented in peer-reviewed literature, the electrochemical behavior of other steroid hormones has been studied. For instance, sensors have been developed for dexamethasone (B1670325) and hydroxyzine (B1673990) utilizing techniques like differential pulse voltammetry (DPV). wvu.edumdpi.com The this compound molecule possesses hydroxyl groups that are potentially electroactive and could be targeted for electrochemical oxidation. A hypothetical sensor would involve applying a potential sufficient to oxidize these groups, generating a current proportional to the this compound concentration. The performance of such sensors for other steroids suggests that low limits of detection (LOD) in the nanomolar to micromolar range could be achievable. mdpi.com

Table 1: Performance of Electrochemical Sensors for Various Steroid-like Compounds This table illustrates the typical performance of modern electrochemical sensors for compounds with structures analogous to this compound, as direct data for this compound is not available.

| Analyte | Sensor Type | Technique | Linear Range | Limit of Detection (LOD) |

| Dexamethasone | ZnO@GO/SPE | DPV / Amperometry | 10 - 200 µM | 12 nM |

| Butylated Hydroxy Anisole | FePor−COF−366/GCE | DPV | 0.04 - 1000 µM | 0.015 µM |

| Cortisol | Graphene-PANI Immunosensor | CV, DPV, EIS | 0.1 - 100 µg/mL | 0.0577 µg/mL |

Data sourced from studies on dexamethasone, butylated hydroxy anisole, and cortisol to demonstrate technique capabilities. mdpi.commdpi.com

To enhance the specificity of electrochemical detection, the electrode surface can be modified with a recognition element that selectively binds to the target analyte. This forms the basis of biosensors and chemosensors.

A pertinent example is the development of an electrochemical immunosensor for the parent compound, stanozolol. researchgate.net In this approach, an antibody specific to stanozolol is immobilized on the surface of an electrode. researchgate.net When a sample containing stanozolol is introduced, the steroid binds to the antibody. This binding event alters the electrochemical properties at the electrode surface, which can be measured to quantify the analyte. This principle could be directly extended to this compound by utilizing an antibody specific to this metabolite. Such a biosensor combines the high specificity of an antibody-antigen interaction with the high sensitivity of an electrochemical transducer. mdpi.comresearchgate.net

Chemosensors operate on a similar principle but use synthetic receptors instead of biological ones. For this compound, this could involve designing molecularly imprinted polymers (MIPs) that have cavities specifically shaped to bind the molecule, providing a selective recognition platform for electrochemical sensing.

Immunoassays and Affinity-Based Methods for this compound

Immunoassays are widely used analytical methods that leverage the highly specific binding between an antibody and its antigen to detect and quantify substances. These methods are particularly valuable for screening large numbers of samples due to their high throughput and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. Specifically for this compound, commercial ELISA kits are available for its detection. For example, a competitive ELISA has been developed for 16β-Hydroxystenozole. neogen.com This assay operates on the principle of competition between the this compound in the sample and a fixed amount of enzyme-labeled this compound (conjugate) for a limited number of specific antibody binding sites pre-coated on a microplate. neogen.com

During the assay, the sample is added to the antibody-coated wells, followed by the enzyme conjugate. neogen.com After an incubation period, any unbound material is washed away. A substrate is then added, which reacts with the bound enzyme to produce a color signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower concentration of the target analyte results in more conjugate binding and a stronger color signal. neogen.com The primary challenge in steroid immunoassays is cross-reactivity, where structurally similar molecules may also bind to the antibody, leading to potential inaccuracies. nih.gov

Table 2: Cross-Reactivity Profile of a Commercial 16β-Hydroxystenozole ELISA Kit

| Compound | % Cross-Reactivity |

| 16β-Hydroxystenozole | 100% |

| Stanozolol | 121% |

| Androstenedione | 0.5% |

| Nandrolone | 0.4% |

| Progesterone (B1679170) | 0.4% |

| Testosterone (B1683101) | 0.4% |

| Boldenone | 0.2% |

| Trenbolone | 0.2% |

| 17α-Methyltestosterone | 0.1% |

Data from a commercially available 16β-Hydroxystenozole ELISA kit, demonstrating specificity and notable cross-reactivity with the parent compound. neogen.com

Aptamer-based sensors, or aptasensors, represent an emerging alternative to immunoassays. Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and specificity. nih.gov The process of selecting these molecules is known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govnih.gov

While no specific aptasensor for this compound has been reported, the technology has been successfully applied to other small molecules, including steroids like cortisol. nih.gov To develop an aptasensor for this compound, an aptamer that specifically binds to the molecule would first need to be selected via the SELEX process. This aptamer could then be integrated into a sensing platform. For instance, in an electrochemical aptasensor, the aptamer is often immobilized on an electrode. The binding of this compound induces a conformational change in the aptamer, which alters the electrochemical signal, allowing for quantification. mdpi.com Aptamers offer advantages over antibodies, including higher stability, ease of chemical synthesis and modification, and potentially lower production costs. nih.gov

Table 3: Comparison of Immunoassays and Aptamer-Based Sensors for Small Molecule Detection

| Feature | Immunoassays (e.g., ELISA) | Aptamer-Based Sensors |

| Recognition Element | Antibody (Protein) | Aptamer (Nucleic Acid) |

| Production | In vivo (animal immunization) | In vitro (chemical synthesis) |

| Stability | Moderate; sensitive to temperature and pH | High; can be denatured and renatured |

| Modification | Complex chemical conjugation | Simple, precise chemical modification |

| Cost | Generally higher production cost | Potentially lower production cost |

| Development Time | Long (months) | Shorter (weeks to months) |

| Specificity | High, but potential for cross-reactivity | High, can be tuned via SELEX process |

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in biological samples, particularly urine, is complicated by the presence of numerous interfering substances (the sample matrix) and the fact that the analyte is often present in a conjugated form. dshs-koeln.denih.govugent.be Therefore, extensive sample preparation is a mandatory step before instrumental analysis, such as by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

A typical sample preparation workflow for stanozolol metabolites begins with enzymatic hydrolysis. nih.govnih.gov Anabolic steroids are primarily excreted in urine as glucuronide or sulfate (B86663) conjugates; an enzyme like β-glucuronidase is used to cleave these conjugates and release the free, analyzable form of this compound. nih.govthermofisher.com Following hydrolysis, a clean-up and concentration step is performed. This is commonly achieved through liquid-liquid extraction (LLE) or, more frequently, solid-phase extraction (SPE). dshs-koeln.derivm.nl SPE uses a solid sorbent material to selectively retain the analyte while matrix components are washed away, resulting in a cleaner and more concentrated extract. nih.govrivm.nl

Despite rigorous clean-up, residual matrix components can still co-elute with this compound during chromatographic analysis. This can lead to "matrix effects," particularly in LC-MS/MS, where these components interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.govresearchgate.net This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification. chromatographyonline.comcore.ac.uk The extent of the matrix effect must be carefully evaluated during method validation, often by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. researchgate.net

Table 4: Generalized Sample Preparation Protocol for Stanozolol Metabolites in Urine

| Step | Procedure | Purpose |

| 1. pH Adjustment | Add acetate (B1210297) buffer to urine sample to achieve pH ~5.2. nih.govrivm.nl | Optimize conditions for enzymatic hydrolysis. |

| 2. Enzymatic Hydrolysis | Add β-glucuronidase enzyme (e.g., from Helix pomatia) and incubate (e.g., overnight at 37°C). nih.govrivm.nl | Cleave glucuronide conjugates to release free this compound. |

| 3. pH Adjustment | Adjust pH to basic conditions (e.g., pH 9) with a carbonate solution. nih.gov | Prepare the sample for extraction. |

| 4. Liquid-Liquid Extraction (LLE) | Extract with an organic solvent mixture (e.g., n-hexane/butanol). nih.gov | Initial separation of the analyte from the aqueous matrix. |

| 5. Solid-Phase Extraction (SPE) | Pass the sample through an SPE cartridge (e.g., NH2 or C18) after conditioning. Wash with solvent to remove interferences, then elute the analyte with a stronger solvent. nih.govrivm.nl | Further purify and concentrate the analyte. |

| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under a nitrogen stream and reconstitute in a small volume of mobile phase. rivm.nl | Concentrate the final extract and ensure compatibility with the analytical instrument. |

Cellular Assays for this compound Biological Response Profiling

Cellular assays are fundamental in preclinical research to determine the biological response profile of a compound at the cellular level. These assays can provide data on cytotoxicity, cell proliferation, apoptosis, and specific mechanisms of action.

Assays to measure cell viability, proliferation, and apoptosis are crucial for understanding the cellular response to a compound.

Cell Viability and Proliferation: Cell viability assays measure the proportion of live, healthy cells in a population, often by assessing metabolic activity or membrane integrity. cellsignal.com Cell proliferation assays quantify the increase in cell number through cell division. abcam.com Studies on stanozolol have demonstrated its effects on cell proliferation in various cell types. For instance, in human bone-derived cells, stanozolol has been shown to stimulate the incorporation of [3H]thymidine, indicating an increase in DNA synthesis and cell proliferation. nih.gov Another study on adolescent rat growth plate chondrocytes found that stanozolol treatment resulted in time- and concentration-dependent effects on proliferation, as measured by MTT and proliferating cell nuclear antigen (PCNA) assays. nih.gov

Apoptosis: Apoptosis, or programmed cell death, is a critical cellular process. Assays for apoptosis often involve detecting morphological changes, DNA fragmentation (e.g., TUNEL assay), or the activation of caspases. thermofisher.com Research on stanozolol has indicated its potential to induce apoptosis. In male rat hippocampi, stanozolol abuse was associated with an increase in pre-apoptotic and apoptotic neurons. researchgate.net Furthermore, a study on rat cardiac tissue demonstrated that stanozolol administration triggers apoptosis, as evidenced by TUNEL assays and cytochrome-c immunohistochemical staining. nih.govresearchgate.net

| Concentration (mol/l) | Effect on [3H]thymidine incorporation |

|---|---|

| 10-10 | Stimulated |

| 10-9 | Stimulated |

| 10-8 | Stimulated |

| 10-7 | Stimulated |

| 10-6 | Stimulated |

| Assay | Observation in Stanozolol-Treated Group |

|---|---|

| TUNEL Assay | Increased number of apoptotic cells |

| Cytochrome-c Staining | Increased intensity, indicating apoptosis |

Reporter gene assays are valuable tools for studying the regulation of gene expression. nih.gov These assays typically involve linking a reporter gene (e.g., luciferase or β-galactosidase) to a specific DNA regulatory element, such as a hormone response element. When a compound activates the corresponding receptor, the receptor binds to the response element and drives the expression of the reporter gene, which can be easily measured. oup.com

As an androgenic steroid, the activity of this compound would likely be mediated by the androgen receptor (AR). Stanozolol is known to be an agonist of the AR. wikipedia.org Reporter gene assays are commonly used to screen for and characterize the activity of androgen receptor ligands. nih.gov For example, a stable reporter gene assay using the human U2-OS osteosarcoma cell line, which expresses the human androgen receptor and a luciferase reporter construct with androgen-responsive elements, has been developed to measure the androgenic activity of compounds. oup.com While specific reporter gene assay data for this compound is not available, such assays would be a primary method to determine its potency and efficacy as an AR agonist.

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. This technology allows for the detailed characterization of cellular changes in response to a compound, providing insights into its mechanism of action. While no specific high-content imaging studies on this compound have been identified, this methodology is widely applicable for assessing various cellular responses.

Organotypic Culture Models and Tissue Explants for this compound Response Assessment

Organotypic culture models and tissue explants provide a more physiologically relevant in vitro system compared to traditional 2D cell cultures by preserving the three-dimensional architecture and cellular heterogeneity of the original tissue. researchgate.net These models are valuable for studying the effects of compounds on complex tissue responses.

For instance, a new organotypic culture method using hyaluronic acid has been developed for growing slices of nervous system tissue, which could be used to study the effects of steroid hormones. nih.gov While no studies have been identified that specifically use organotypic cultures or tissue explants to assess the response to this compound, this methodology holds potential for future research. A study on the anabolic steroid stanozolol investigated its effect on tissue plasminogen activator activity and plasmin inhibition in various rat tissue explants, including lung, heart, aorta, and kidney. nih.gov

Non-Human In Vivo Models for this compound Mechanistic Efficacy and Distribution Studies

Non-human in vivo models are essential for understanding the systemic effects, mechanism of action, and distribution of a compound within a living organism.

Animal models play a crucial role in elucidating the mechanism of action of anabolic steroids. Stanozolol, a close analog of this compound, is known to exert its effects primarily through the androgen receptor, leading to increased protein synthesis and nitrogen retention in muscle cells. droracle.aipatsnap.comnooratail.com

In vivo studies with stanozolol in rats have been conducted to investigate its effects on various physiological processes. For example, studies have examined the impact of stanozolol on apoptosis in cardiac tissue and the hippocampus. researchgate.netnih.gov Another study in rats investigated the genotoxic effects of stanozolol and its impact on telomerase activity in peripheral blood mononuclear cells. nih.govnih.gov Furthermore, the metabolism and excretion of stanozolol have been studied in animal models, such as boars, to understand its pharmacokinetic profile. nih.gov These types of in vivo studies would be critical for characterizing the mechanistic efficacy and distribution of this compound.

Biodistribution and Target Engagement Studies of this compound in Pre-clinical Species

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any preclinical species were identified. Information regarding its ability to engage with specific biological targets in vivo is not available.

PK/PD Modeling of this compound in Animal Models

There is no published research on the pharmacokinetic and pharmacodynamic modeling of this compound in animal models. This type of modeling is crucial for understanding the relationship between drug concentration and its pharmacological effect over time. nih.govwalshmedicalmedia.comnih.gov

Elucidation of this compound-Induced Cellular Stress Responses

While cellular stress responses are a critical area of toxicological research, no studies have specifically investigated the role of this compound in inducing such responses. nih.gov

Oxidative Stress and Reactive Oxygen Species Production by this compound

There is no available data to suggest or detail the capacity of this compound to induce oxidative stress or the production of reactive oxygen species (ROS). Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. nih.govspringermedizin.deplantarchives.org

Endoplasmic Reticulum Stress and Unfolded Protein Response by this compound

The scientific literature lacks any information on whether this compound can induce endoplasmic reticulum (ER) stress. ER stress is a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen, which in turn activates the unfolded protein response (UPR). nih.govmdpi.com

Mechanistic Investigation of this compound-Induced Toxicity in Non-Human Systems

No mechanistic studies on the toxicity of this compound in non-human in vitro or in vivo systems have been published.

Identification of Cellular Targets for this compound-Mediated Toxicity

The specific cellular targets through which this compound might exert toxicity have not been identified. Understanding these targets is a key aspect of mechanistic toxicology. nih.gov

Pathway Analysis of Adverse Cellular Events Triggered by this compound

Hepatotoxicity

The liver is a primary target for the adverse effects of stanozolol. nih.gov In vivo studies in rats have demonstrated that stanozolol administration can lead to inflammatory and degenerative lesions in centrilobular hepatocytes. nih.gov Furthermore, stanozolol treatment has been shown to alter the liver's capacity for metabolizing xenobiotics by affecting the levels of cytochrome P450 and cytochrome b5. nih.gov In vitro studies using rat liver S-9 fractions have shown that the metabolism of stanozolol to 3'-hydroxystanozolol is catalyzed by cytochrome P450 enzymes. koreascience.kr

A study investigating the hepatic effects of stanozolol in rats detected both stanozolol and its metabolites, 16β-hydroxystanozolol and 3'-hydroxystanozolol, in the liver tissue. nih.gov This research indicated that stanozolol induced telomerase activity at a molecular level within the liver. nih.gov

Summary of In Vitro and Non-Human In Vivo Hepatotoxicity Findings

| Study Type | Model System | Compound(s) Studied | Key Findings | Citation |

|---|---|---|---|---|

| In Vivo | Adult Male Rats | Stanozolol | Inflammatory and degenerative lesions in centrilobular hepatocytes; altered levels of cytochrome P450 and cytochrome b5. | nih.gov |

| In Vitro | Rat Liver S-9 Fraction | Stanozolol | Metabolism to 3'-hydroxystanozolol is catalyzed by cytochrome P450. | koreascience.kr |

| In Vivo | Rats | Stanozolol and its metabolites (16β-hydroxystanozolol and 3'-hydroxystanozolol) | Detection of parent compound and metabolites in liver tissue; induction of telomerase activity. | nih.gov |

Genotoxicity and Apoptosis

There is evidence to suggest that stanozolol and its metabolites can induce DNA damage. nih.gov Studies in rats have shown that stanozolol treatment can lead to an increase in DNA damage, and this effect may be associated with alterations in telomerase activity. nih.gov

Furthermore, stanozolol has been demonstrated to induce apoptosis in various cell types. In non-human in vivo studies, stanozolol administration has been linked to apoptotic effects in the hippocampus of male rats, suggesting potential neurotoxicity. researchgate.netnih.gov Research on rat cardiac tissue has also shown that stanozolol can trigger apoptosis, an effect that appears to be linked to oxidative stress pathways. nih.gov Specifically, stanozolol administration was found to increase levels of protein carbonyls and catalase activity, while not significantly altering levels of glutathione, malondialdehyde, and superoxide (B77818) dismutase. nih.gov

Overview of Genotoxicity and Apoptosis Studies

| Study Type | Model System | Compound(s) Studied | Adverse Cellular Event | Key Findings | Citation |

|---|---|---|---|---|---|

| In Vivo | Rats | Stanozolol | Genotoxicity | Induced DNA damage, potentially associated with altered telomerase activity. | nih.gov |

| In Vivo | Male Rats | Stanozolol | Apoptosis (Neurotoxicity) | Induced pre-apoptotic and apoptotic cell formation in different regions of the hippocampus. | researchgate.netnih.gov |

| In Vivo | Rat Cardiac Tissue | Stanozolol | Apoptosis (Cardiotoxicity) | Triggered apoptosis, associated with increased oxidative stress markers (protein carbonyls, catalase). | nih.gov |

Oxidative Stress

The role of oxidative stress in the toxicological profile of stanozolol is an area of ongoing investigation. One study in rats suggested that stanozolol may protect against acute exercise-induced oxidative stress in skeletal muscle by reducing mitochondrial reactive oxygen species (ROS) generation. nih.govphysiology.orgphysiology.org However, another study on rat cardiac tissue indicated that stanozolol administration induces apoptosis with an increase in some oxidative stress parameters. nih.gov These seemingly contradictory findings highlight the complexity of the compound's effects and the need for further research to elucidate the precise role of its hydroxylated metabolites in mediating these responses in different tissues.

Structural Homology and SAR/QSAR Comparisons with this compound Analogues

The biological activity of steroids like this compound is intrinsically linked to their three-dimensional structure, which governs their interaction with the androgen receptor. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies provide frameworks for understanding how specific chemical modifications influence a compound's potency and efficacy. drugdesign.org

This compound is a structural analogue of Stanozolol, from which it differs by the presence of a double bond in the A-ring. Both compounds feature a pyrazole ring fused at the 2,3-position of the steroid nucleus and a 17α-methyl group, which is a common modification in orally active AAS. The comparison with natural androgens like testosterone and dihydrotestosterone (B1667394) (DHT) reveals key differences. nih.gov While natural androgens possess a ketone at the 3-position, the fused pyrazole ring in this compound and its analogues represents a significant alteration. This heterocyclic addition is a critical determinant of the compound's binding characteristics.

QSAR studies on various classes of AR agonists have demonstrated that both steric and electrostatic properties are significant for potency. nih.gov For steroidal ligands, interactions are primarily hydrophobic, but specific hydrogen bonds at both ends of the steroid nucleus are crucial for high-affinity binding. oup.com For instance, the 17β-hydroxyl group on this compound is known to form hydrogen bonds with key amino acid residues like N705 and T877 in the AR ligand-binding pocket (LBP), while the O-3 atom in natural androgens interacts with Q711 and R752. oup.com The pyrazole ring of this compound introduces unique electronic and steric features that modulate these interactions. The flexibility of several residues within the LBP allows it to accommodate a variety of ligand structures. drugbank.com

The table below compares key structural features of this compound with its close analogue, Stanozolol, and the primary natural androgen, Dihydrotestosterone.

| Feature Comparison | This compound | Stanozolol | Dihydrotestosterone (DHT) |

| Core Structure | Androstane (B1237026) derivative | Androstane derivative | Androstane |

| A-Ring Modification | Pyrazole ring fused at C2-C3; C4-C5 double bond | Pyrazole ring fused at C2-C3 | 3-keto group; Saturated A-ring |

| C-17 Substitution | 17β-hydroxyl, 17α-methyl | 17β-hydroxyl, 17α-methyl | 17β-hydroxyl |

QSAR models built for steroidal and non-steroidal AR ligands often utilize molecular descriptors such as dipole moment, steric energy, and molar refractivity to correlate structure with activity. researchgate.net For this compound, these models would predict that the planarity introduced by the A-ring double bond and the specific electronic distribution of the pyrazole moiety significantly influence its binding affinity relative to other pyrazole-fused androgens.

Mechanistic Commonalities and Divergences of this compound with Existing Ligands/Scaffolds

As a presumed androgen receptor agonist, the mechanism of action of this compound is expected to follow the canonical pathway for steroid hormones. This process is initiated by the binding of the ligand to the AR, a member of the nuclear receptor superfamily, which resides primarily in the cytoplasm in a complex with heat shock proteins. oup.comtandfonline.com

Common Mechanistic Pathway:

Ligand Binding: this compound, due to its lipophilic nature, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.

Conformational Change: This binding induces a critical conformational change in the receptor, causing the dissociation of heat shock proteins. tandfonline.com

Dimerization and Translocation: The activated ligand-receptor complex then dimerizes and translocates into the nucleus.

DNA Binding and Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.

This general mechanism is shared among all AR agonists, including natural androgens like DHT and other synthetic steroids. oup.com It also shares fundamental features with the mechanisms of other steroid hormones, such as glucocorticoids, which also act via ligand-activated transcription factors. nih.gov The shared modular structure of nuclear receptors, comprising an N-terminal domain, a DNA-binding domain (DBD), and a C-terminal LBD, underpins these mechanistic similarities. oup.com

Points of Divergence: The primary divergence in mechanism among different ligands arises from the specific conformational changes they induce upon binding. The structure of the ligand dictates the final shape of the receptor's co-regulator binding surface (AF-2), which in turn determines which co-activator or co-repressor proteins are recruited. frontiersin.org This can lead to differential gene expression profiles, a phenomenon known as receptor functional selectivity or differential agonism.

Compared to non-steroidal Selective Androgen Receptor Modulators (SARMs), which can also activate the AR, this compound's rigid steroidal scaffold results in a distinct interaction profile within the LBP. While both may stabilize the active conformation of the receptor, the specific contacts made and the resulting allosteric effects on the receptor surface can differ, potentially leading to tissue-selective patterns of gene activation that diverge from those of non-steroidal ligands.

Furthermore, when compared to ligands for other nuclear receptors, such as the glucocorticoid receptor (GR), divergences are more pronounced. Although AR and GR recognize similar DNA response elements due to high homology in their DBDs, the ligand specificity is strictly maintained by the LBD. oup.com The unique architecture of the AR LBD ensures that it binds androgens like this compound with high affinity, while the GR LBD accommodates corticosteroids. nih.gov

Bioisosteric Replacement Strategies in this compound Scaffold Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, and pharmacokinetics—while retaining its desired biological activity. spirochem.comnih.gov This is achieved by substituting a functional group with another group that has similar physical or chemical properties. drughunter.com For the this compound scaffold, several bioisosteric replacement strategies could be hypothetically employed for optimization.

Research Findings on Hydroxystenozole

A thorough review of scientific literature reveals a significant lack of published research findings specifically on Hydroxystenozole (B1219014). The existing information is largely confined to chemical databases and encyclopedic entries that list its basic chemical properties. There are no known published studies detailing its pharmacological, toxicological, or metabolic properties.

Conclusion